![molecular formula C9H15NO B13889577 [(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol](/img/structure/B13889577.png)
[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol is a complex organic compound characterized by its unique cyclopropane and pyrrolizine ring structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the cyclopropane and pyrrolizine rings, followed by functionalization to introduce the methanol group. Specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures efficient production and high-quality output. Safety measures and environmental considerations are also critical in the industrial setting to minimize any potential hazards associated with the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which [(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1aR,6bS)-5-methylidene-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol
- Cyclopropa[a]pyrrolizine-6a(4H)-methanol, hexahydro-, (1aR,6bS)-
Uniqueness
[(1aR,6bS)-octahydrocyclopropa[a]pyrrolizin-6a-yl]methanol is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
[(2S,4R)-6-azatricyclo[4.3.0.02,4]nonan-1-yl]methanol |
InChI |
InChI=1S/C9H15NO/c11-6-9-2-1-3-10(9)5-7-4-8(7)9/h7-8,11H,1-6H2/t7-,8-,9?/m0/s1 |
InChI-Schlüssel |
IDXKJRQMYZLFAY-JVIMKECRSA-N |
Isomerische SMILES |
C1CC2([C@H]3C[C@H]3CN2C1)CO |
Kanonische SMILES |
C1CC2(C3CC3CN2C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


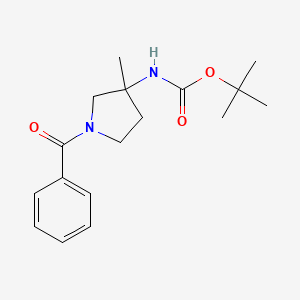
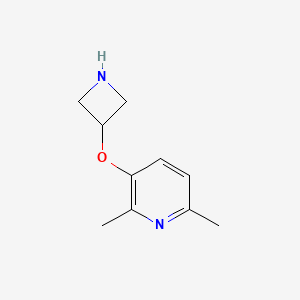
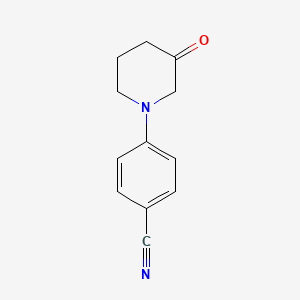
![2-[4-(Methylamino)tetrahydropyran-4-YL]ethanol hydrochloride](/img/structure/B13889519.png)
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol](/img/structure/B13889524.png)
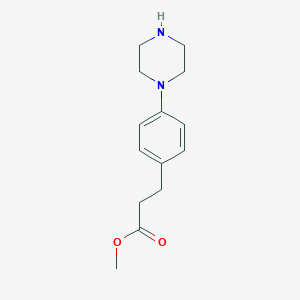
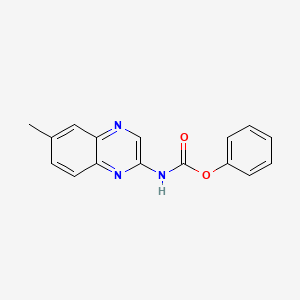
![3-(1-Methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-yl)phenol](/img/structure/B13889549.png)
![2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine;hydrochloride](/img/structure/B13889551.png)
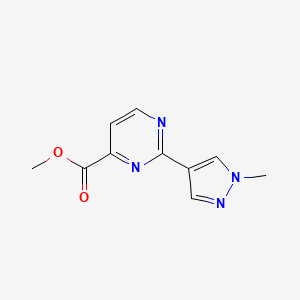

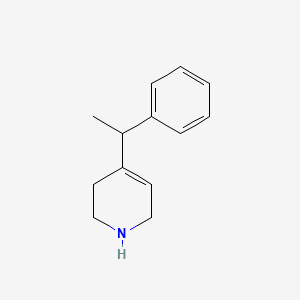
![2,6-Dimethyl-4-[(methyloxy)methyl]aniline](/img/structure/B13889582.png)
![Tetrasodium;[[3,4-dihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]oxy-oxidophosphoryl] phosphate](/img/structure/B13889583.png)
